benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate
Description
Properties
Molecular Formula |
C14H13ClN2O2 |
|---|---|
Molecular Weight |
276.72 g/mol |
IUPAC Name |
benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C14H13ClN2O2/c15-13-7-6-12(8-16-13)9-17-14(18)19-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H,17,18) |
InChI Key |
BMABTFPHBRIYNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
General Reaction:
$$ \text{6-Chloropyridin-3-ylmethylamine} + \text{Benzyl chloroformate} \rightarrow \text{Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate} $$
Conditions:
- Solvent: Anhydrous organic solvents such as dichloromethane or tetrahydrofuran (THF).
- Base: Triethylamine or pyridine to scavenge HCl formed during the reaction.
- Temperature: Typically conducted at 0°C to room temperature to control reaction rate and minimize side reactions.
Example Procedure:
- Dissolve 6-chloropyridin-3-ylmethylamine in dry dichloromethane.
- Add triethylamine as an acid scavenger.
- Slowly add benzyl chloroformate while maintaining the temperature at 0°C.
- Stir the mixture for several hours at room temperature.
- Wash with aqueous acid to remove excess base and byproducts.
- Purify via column chromatography or recrystallization.
Carbamoylation Using Carbamoyl Chlorides or Isocyanates
Alternative approaches involve using carbamoyl chlorides or isocyanates derived from benzyl groups. These reagents react with amines to form carbamates under mild conditions.
Example:
- React 6-chloropyridin-3-ylmethylamine with benzyl isocyanate.
- The reaction proceeds at room temperature, often in the presence of a base such as triethylamine or pyridine.
Advantages:
- Higher selectivity.
- Mild reaction conditions.
- Potential for better yields.
Use of Protecting Groups and Sequential Synthesis
In complex syntheses, protecting groups such as Boc (tert-butoxycarbonyl) are employed to protect amine functionalities during multi-step procedures. After initial protection, carbamoylation with benzyl chloroformate or related reagents is performed, followed by deprotection.
Typical Sequence:
- Protect the amine with Boc.
- React with benzyl chloroformate.
- Remove Boc protecting group under acidic conditions.
- Isolate the target carbamate.
Preparation via Urethane Formation from Alcohol Precursors
In some cases, if a hydroxyl precursor is available, carbamate formation can occur through the reaction of alcohols with phosgene derivatives or carbamoyl chlorides, forming urethane linkages.
Research-Driven Variations and Patent Methods
Patent literature provides innovative methods for synthesizing carbamates, emphasizing process efficiency and scalability:
US Patent US9328068B2 describes a method involving the reaction of cyanamide derivatives with chloropyridines, followed by carbamoylation steps to yield the desired carbamate. This approach highlights the use of cyanamide intermediates to introduce the carbamate functionality selectively (patent).
Alternative strategies include using 2-propanol as a solvent and employing catalytic conditions to improve yields and reduce byproducts, as indicated in patent procedures.
Data Tables Summarizing Preparation Conditions
Research Outcomes and Perspectives
- Yield Optimization: Use of dry, inert atmospheres and controlled temperatures enhances yield and purity.
- Selectivity: Reactions with isocyanates tend to be more selective, minimizing side products.
- Scalability: Patent methods emphasize process scalability, with solvent recycling and process intensification.
- Functional Group Compatibility: Reactions are compatible with various substituents, including halogens like chlorine at the 6-position of pyridine.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine ring positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction could produce benzyl N-[(6-chloropyridin-3-yl)methyl]amine .
Scientific Research Applications
benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 . It is also known by the IUPAC name benzyl ((6-chloropyridin-3-yl)methyl)carbamate .
Scientific Research Applications
While the provided search results do not offer explicit details on the applications of this compound, they do provide some context clues regarding its potential use:
- Building Block in Chemical Synthesis: AChemBlock offers this compound as a building block for research purposes . This suggests it can be a starting material or intermediate in the synthesis of more complex molecules.
- Potential Use in Insecticides: A patent document mentions "6-chloropyridin-3-yl)methyl" in the context of novel insecticides . Although not directly mentioning this compound, this hints at the possibility of its derivatives or related compounds being explored for insecticidal properties.
- Reversible Carbamylation of Acetylcholinesterase: N-methyl carbamate esters cause reversible carbamylation of acetylcholinesterase (AChE) enzyme, which can lead to the accumulation of acetylcholine .
- ** করোনাভাইরাস SARS-CoV-2 Inhibitors:** Structure-based optimization was initiated against severe acute respiratory syndrome .
Mechanism of Action
The mechanism of action of benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved include enzyme inhibition and disruption of metabolic processes.
Comparison with Similar Compounds
Structural Analogues and Physical Properties
The compound can be compared to structurally related carbamates with halogenated pyridine rings:
Key Observations :
- Halogen Influence : The presence of bromine in and increases molecular weight compared to the target compound, which has only chlorine. Bromine’s larger atomic size may enhance lipophilicity and binding affinity in biological systems.
- logP and Bioavailability: The logP of 3.83 for suggests high lipophilicity, favoring membrane permeability.
Metabolic Stability and Degradation
- Carbamates are prone to hydrolysis, but the benzyl group in the target compound may enhance stability compared to alkyl carbamates. In contrast, metabolites of nitenpyram (e.g., amine derivatives ) indicate rapid degradation pathways for related structures.
Structural Characterization
- Tools like SHELX and ORTEP are critical for confirming molecular conformations. For example, the carbamate linkage in was validated via HMBC correlations, a method applicable to the target compound’s structural analysis.
Biological Activity
Benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. This article provides a comprehensive overview of its biological activity, mechanisms, and applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H12ClN2O2
- Molecular Weight : 252.68 g/mol
- IUPAC Name : this compound
The compound features a benzyl group attached to a carbamate moiety, with a chlorinated pyridine ring that enhances its biological activity.
The primary mechanism of action for this compound involves enzyme inhibition . The compound interacts with specific enzymes by binding to their active sites, thereby preventing substrate binding and inhibiting catalytic activity. This property is particularly relevant in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, where it has shown promising results in various studies .
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on cholinesterase enzymes. A study demonstrated that certain derivatives of benzene-based carbamates showed strong inhibition against both AChE and BChE, with some compounds achieving low IC50 values (the concentration required for 50% inhibition) comparable to known inhibitors like galanthamine .
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Galanthamine | 2.77 | - |
| Rivastigmine | 38.40 | - |
Case Studies and Research Findings
- Cholinesterase Inhibition Study : A comprehensive study evaluated various benzene-based carbamates for their ability to inhibit AChE and BChE. The findings indicated that structural modifications significantly affected inhibitory potency, with some compounds exhibiting up to three-fold higher activity against BChE compared to rivastigmine .
- Pharmacophore Modeling : 3D-QSAR studies on similar carbamates revealed insights into the spatial arrangement of substituents that influence enzyme binding affinity. This modeling can guide the design of more potent derivatives based on the structural characteristics of this compound .
Applications in Drug Development
The unique biological properties of this compound make it a candidate for further exploration in drug development, particularly for conditions involving cholinergic dysfunctions such as Alzheimer's disease. Its potential use as an enzyme inhibitor positions it as a valuable compound in medicinal chemistry.
Q & A
Q. What are the established synthetic routes for benzyl N-[(6-chloropyridin-3-yl)methyl]carbamate, and what reaction conditions are critical for yield optimization?
The synthesis typically involves coupling a benzyl carbamate derivative with a 6-chloropyridinylmethyl intermediate. Key steps include:
- Nucleophilic substitution : Reacting 6-chloro-3-(bromomethyl)pyridine with benzyl carbamate in anhydrous dichloromethane or acetonitrile at 0–25°C .
- Catalytic bases : Use of triethylamine or DMAP to deprotonate intermediates and accelerate coupling . Yield optimization requires strict moisture exclusion, inert atmospheres (N₂/Ar), and monitoring via TLC or HPLC-MS to minimize hydrolysis of the carbamate group .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
- NMR : Prioritize ¹H NMR signals for the benzyl group (δ 7.2–7.4 ppm, multiplet) and the methylene bridge (δ 4.3–4.5 ppm, singlet). ¹³C NMR should confirm the carbamate carbonyl (δ 155–160 ppm) .
- IR : Look for carbamate C=O stretching (1680–1720 cm⁻¹) and N-H absorption (3200–3400 cm⁻¹) .
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with ≤3 ppm mass error .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Keep in airtight containers under dry, inert conditions (e.g., desiccators with silica gel) at 2–8°C to prevent hydrolysis .
- Spill management : Neutralize spills with dry sand or vermiculite; avoid aqueous solutions to prevent unintended reactions .
Q. How does the chloropyridine moiety influence the compound’s reactivity in downstream derivatization?
The 6-chloro group on pyridine enables:
- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents .
- Nucleophilic aromatic substitution : Replacement of Cl with amines or thiols under basic conditions . Steric hindrance from the benzyl carbamate group may slow reactions at the 3-position, requiring elevated temperatures (80–100°C) .
Q. What computational tools are recommended for predicting the compound’s stability and electronic properties?
- DFT calculations : Use Gaussian or ORCA to model HOMO-LUMO gaps, electrostatic potentials, and carbamate bond dissociation energies .
- Molecular docking : AutoDock Vina or Schrödinger Suite to explore interactions with biological targets (e.g., acetylcholinesterase) .
Advanced Research Questions
Q. How can researchers resolve contradictions between elemental analysis and mass spectrometry data for this compound?
Discrepancies often arise from residual solvents or incomplete drying. Mitigation strategies include:
- TGA/DSC : Quantify solvent content via thermal gravimetric analysis .
- Recrystallization : Purify using non-polar solvents (e.g., hexane/ethyl acetate) to remove hygroscopic impurities .
- Isotopic pattern validation : Compare HRMS isotopic clusters with theoretical distributions to confirm purity .
Q. What crystallographic strategies are effective for determining the absolute configuration of this compound?
- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on Flack parameter (≤0.1) to confirm chirality .
- ORTEP-3 visualization : Generate thermal ellipsoid plots to assess positional disorder in the benzyl or pyridine groups .
- Twinned data handling : Apply HKL-3000 or CrysAlisPro to deconvolute overlapping reflections in cases of crystal twinning .
Q. How can researchers design bioactivity assays to evaluate this compound’s potential as an enzyme inhibitor?
- Target selection : Prioritize enzymes with nucleophilic active sites (e.g., serine hydrolases) due to carbamate reactivity .
- Kinetic assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC₅₀ values under varied pH (6.5–8.0) .
- SAR studies : Synthesize analogs with modified pyridine substituents (e.g., 6-F, 6-NH₂) to correlate structure with inhibition .
Q. What experimental approaches can identify degradation pathways of this compound under physiological conditions?
- Forced degradation studies : Expose to pH 1.2 (gastric fluid) and pH 7.4 (blood) at 37°C, monitoring via HPLC-MS/PDA .
- Radiolabeling : Use ¹⁴C-labeled carbamate to track hydrolytic cleavage products (e.g., benzyl alcohol, CO₂) .
- LC-NMR : Characterize transient intermediates (e.g., hemiaminals) formed during aqueous degradation .
Q. How do solvent polarity and temperature affect the compound’s conformational flexibility in solution?
- Variable-temperature NMR : Record ¹H NMR in DMSO-d₆ and CDCl₃ from 25°C to −60°C to observe rotameric equilibria .
- MD simulations : Run 100-ns trajectories in GROMACS to map energy barriers for carbamate rotation .
- Dielectric constant analysis : Correlate solvent polarity (e.g., ε of DMF vs. toluene) with observed coupling constants (³JHH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
